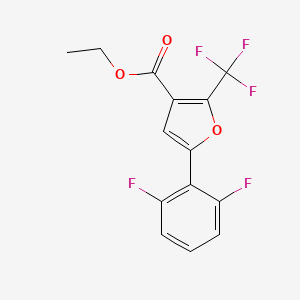
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate (DFTTF) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents, such as chloroform, and has a melting point of 78°C. DFTTF has been used in various fields of research, including biochemistry, pharmacology, and toxicology, due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate has a variety of applications in scientific research. It has been used as a ligand in metal-catalyzed reactions, as a reagent in organic synthesis, and as an inhibitor of cytochrome P450 enzymes. Additionally, it has been used in the synthesis of various compounds, including drugs and other pharmaceuticals, as well as in the development of new materials.
Mecanismo De Acción
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate has been found to have a variety of mechanisms of action. It has been shown to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to act as an antioxidant, and has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to act as an antioxidant, and has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is soluble in organic solvents, making it easy to handle and store. However, it is important to note that Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate is a highly toxic compound and should be handled with caution.
Direcciones Futuras
The potential applications of Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate are vast and varied. One area of research is the development of new materials using Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate as a building block. Additionally, further research is needed to explore the potential therapeutic applications of Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate, such as its ability to inhibit cytochrome P450 enzymes and its anti-inflammatory and anti-cancer properties. Additionally, further research is needed to explore the potential toxicological effects of Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate. Finally, research is needed to explore the potential applications of Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate in the synthesis of new drugs and other pharmaceuticals.
Métodos De Síntesis
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate can be synthesized through a variety of methods. The most common method is a two-step reaction, which involves the reaction of ethyl 5-fluoro-2-trifluoromethyl-3-furoate (FTTF) with 2,6-difluorobenzaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then purified and crystallized to yield Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate.
Propiedades
IUPAC Name |
ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O3/c1-2-21-13(20)7-6-10(22-12(7)14(17,18)19)11-8(15)4-3-5-9(11)16/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMYSBXROCXMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=C(C=CC=C2F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)

![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)

![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)

![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)